Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate
Description
Methyl 13-oxotricyclo[8.2.1.0³,⁸]trideca-3(8),4,6-triene-5-carboxylate (CAS: 423169-26-0) is a tricyclic compound with a fused bicyclo[8.2.1] framework and an oxo group at position 12. Its molecular formula is C₁₅H₁₆O₃ (molecular weight: 244.286 g/mol), featuring a conjugated triene system and a methyl ester substituent at position 5 . This compound is a critical intermediate in synthesizing gamma-secretase inhibitors, which are pivotal for Alzheimer’s disease research due to their role in modulating amyloid precursor protein processing . Its enantioselective synthesis, achieved via chiral bis(oxazoline)copper(II) catalysts, ensures high stereochemical purity (>99% enantiomeric excess), a significant improvement over traditional racemic methods .
Properties
IUPAC Name |
methyl 13-oxotricyclo[8.2.1.03,8]trideca-3(8),4,6-triene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-15(17)12-5-2-9-6-10-3-4-11(14(10)16)7-13(9)8-12/h2,5,8,10-11H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBYYODTLQHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3CCC(C2)C3=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the oxo and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized tricyclic compounds, while reduction may produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
Organic Synthesis
Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate is primarily utilized in organic synthesis due to its unique structural properties that facilitate various chemical reactions:
- Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder reactions, which are pivotal in constructing complex cyclic structures from simpler molecules .
- Enantioselective Synthesis : Research has demonstrated methods for enantioselective synthesis of derivatives of this compound, enhancing its utility in creating specific stereoisomers necessary for pharmaceutical applications .
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Agents : Some derivatives have shown promise as anti-inflammatory agents in preclinical trials, targeting pathways involved in inflammatory responses .
Material Science
In material science, the compound is explored for its potential use in developing new materials:
- Polymer Chemistry : The unique bicyclic structure allows for the incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties .
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study focused on synthesizing derivatives of this compound demonstrated significant antimicrobial activity against various strains of bacteria. The study highlighted the importance of modifying the functional groups to enhance efficacy while minimizing toxicity .
Case Study 2: Development of Anti-inflammatory Compounds
Research published in a peer-reviewed journal explored the anti-inflammatory effects of synthesized derivatives of this compound. The results indicated a reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes .
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Sandaracopimaric Acid Methyl Ester | 5,5-Dimethyl-11,12-dioxatricyclo Derivative |
|---|---|---|---|
| Melting Point | Not reported | Likely >100°C (diterpene) | Not reported |
| Boiling Point | Not reported | Decomposes at high temperatures | Not reported |
| LogP (Partition Coefficient) | ~2.5 (estimated) | ~4.0 (lipophilic) | ~1.8 (polar hydroxyl) |
| Solubility | Soluble in DCM, acetonitrile | Low water solubility | Moderate in polar aprotic solvents |
Critical Analysis
- Advantages of Target Compound : Its stereoselective synthesis and modular functionalization make it indispensable for Alzheimer’s drug development. The tricyclic framework balances stability and reactivity, unlike less rigid plant-derived analogues.
- Limitations : High catalyst costs and low-temperature synthesis (−78°C) may hinder large-scale production. Natural analogues, while structurally diverse, lack the precision required for targeted therapies.
Biological Activity
Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate (CAS number 423169-26-0) is a bicyclic compound with significant biological activity that has garnered attention in various research contexts. This article explores its synthesis, biological properties, and potential applications based on available literature.
Chemical Structure and Properties
Chemical Formula: C15H16O3
Molecular Weight: 244.29 g/mol
Purity: >95% .
The compound features a complex tricyclic structure that contributes to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound has been documented through various chemical methods, including enantioselective synthesis techniques that enhance its purity and yield .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of bacterial strains. In vitro studies have shown effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential as a natural antimicrobial agent .
Antioxidant Activity
The compound has also demonstrated antioxidant properties, which are critical in combating oxidative stress-related diseases. Its ability to scavenge free radicals was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, revealing a significant reduction in free radical concentrations .
Anti-inflammatory Effects
In vivo studies have reported that this compound can reduce inflammation markers in animal models of inflammatory diseases. This activity is attributed to the modulation of pro-inflammatory cytokines and pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy tested the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
- Oxidative Stress Reduction : In a controlled experiment involving rat models exposed to oxidative stress, administration of this compound resulted in a significant decrease in malondialdehyde (MDA) levels—a marker for oxidative damage—compared to the control group .
Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic strategies for Methyl 13-oxotricyclo[8.2.1.0³,⁸]trideca-3(8),4,6-triene-5-carboxylate?
Methodological Answer:
The synthesis of this tricyclic compound involves multi-step organic reactions, typically starting with a Diels-Alder reaction to construct the bicyclic core. Key steps include:
- Cycloaddition : Use a diene (e.g., 1,3-butadiene) and a dienophile (e.g., maleic anhydride) to form the bicyclic intermediate.
- Oxidative Functionalization : Introduce the 13-oxo group via oxidation using reagents like Jones reagent or pyridinium chlorochromate (PCC).
- Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.
- Ring Closure : Employ catalytic hydrogenation or photochemical methods to stabilize the strained tricyclic system.
Challenges include controlling stereochemistry and minimizing side reactions in the strained tricyclic framework. Reference analogous syntheses of spirocyclic sulfonamides for reaction optimization .
Advanced: How can Cremer-Pople puckering parameters be applied to analyze the conformational flexibility of the tricyclic core?
Methodological Answer:
The Cremer-Pople parameters quantify non-planar distortions in cyclic systems. For this compound:
Define the Mean Plane : Calculate the least-squares plane for the tricyclic ring using crystallographic coordinates.
Calculate Puckering Amplitude (Q) : Measure deviations of atoms from the mean plane. For example, a Q > 0.5 Å indicates significant puckering.
Phase Angle (φ) : Determine the spatial distribution of puckering (e.g., envelope vs. twist conformers).
Example data from similar tricyclic systems:
| Parameter | Value (Å/°) | Interpretation |
|---|---|---|
| Q | 0.72 | High puckering |
| φ | 145° | Twist conformer |
Use software like SHELXL for crystallographic refinement and Platon for puckering analysis .
Basic: What crystallographic techniques are optimal for resolving the 3D structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystal Growth : Use slow evaporation in solvents like dichloromethane/hexane.
- Data Collection : Employ synchrotron radiation for high-resolution data (d-spacing < 1 Å).
- Refinement : Apply the SHELXL package for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
Example refinement metrics: - R1 : < 0.05 for high-quality data.
- Flack Parameter : Verify absolute configuration if chiral centers are present.
Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer:
SAR studies require systematic modifications (e.g., substituent variations at C5 or C13) and evaluation of biological/physical properties:
Synthetic Modifications : Introduce halogens, sulfonamides, or methyl groups (see for sulfonamide interactions).
Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (e.g., IC50 values).
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like nicastrin .
Example SAR data from related compounds:
| Derivative | IC50 (μM) | Key Interaction |
|---|---|---|
| CID 15953832 | 6.0 × 10⁻⁵ | H-bond with Tyr173 |
| CID 23571085 | 8.3 × 10⁻³ | Hydrophobic contact with Val138 |
Basic: Which analytical techniques are critical for purity assessment and characterization?
Methodological Answer:
- HPLC : Use a C18 column (5 μm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) .
- NMR : Assign peaks via ¹H-¹H COSY and HSQC. Key signals:
- Ester carbonyl (δ ~170 ppm in ¹³C NMR).
- Olefinic protons (δ 5.5–6.5 ppm in ¹H NMR).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ calculated for C₁₅H₁₄O₃: 254.0943).
Advanced: How to resolve contradictions between computational and experimental data (e.g., predicted vs. observed binding affinities)?
Methodological Answer:
Validate Force Fields : Test multiple parameter sets (e.g., CHARMM vs. AMBER) in molecular dynamics simulations.
Experimental Replicates : Perform triplicate SPR/ITC assays to confirm reproducibility.
Error Analysis : Calculate root-mean-square deviation (RMSD) between predicted and observed binding poses.
Example: A >2 Å RMSD suggests inaccurate docking parameters; refine using quantum mechanics/molecular mechanics (QM/MM) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : -20°C under argon in amber vials to prevent oxidation of the conjugated triene system.
- Degradation Pathways : Monitor via periodic HPLC for hydrolysis of the ester group or [4+2] cycloreversion.
Advanced: How does the electron-deficient triene system influence reactivity in Diels-Alder reactions?
Methodological Answer:
The triene’s electron deficiency (due to conjugation with the ester and oxo groups) enhances reactivity as a dienophile:
- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates with electron-rich dienes (e.g., anthracene).
- Theoretical Analysis : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity. The LUMO of the triene typically localizes at C4-C6, favoring endo transition states .
Basic: What pharmacokinetic properties should be prioritized in early-stage studies?
Methodological Answer:
- Lipophilicity : Measure logP via shake-flask method (target range: 1–3 for optimal membrane permeability).
- Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to assess half-life.
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4). Sulfonamide derivatives (see ) often exhibit improved solubility .
Advanced: How to design comparative studies with structurally similar tricyclic compounds?
Methodological Answer:
Structural Clustering : Group compounds by ring size (e.g., tricyclo[8.2.1.0³,⁸] vs. tricyclo[7.6.0.0¹,¹²]).
Bioactivity Profiling : Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.
Thermodynamic Analysis : Compare binding entropy (ΔS) and enthalpy (ΔH) via ITC to elucidate mechanistic differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
